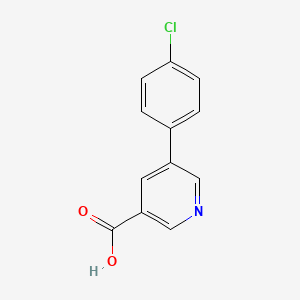

5-(4-Chlorophenyl)nicotinic acid

描述

Overview of Nicotinic Acid Derivatives in Pharmaceutical Research

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have a long-standing history in medicine, most notably in the management of dyslipidemia. nih.govnih.gov Beyond its effects on lipid profiles, the nicotinic acid scaffold has been extensively modified to explore a wide array of pharmacological activities. These include anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.govwikipedia.org

The versatility of the pyridine-3-carboxylic acid core allows for chemical modifications at various positions, leading to a diverse library of compounds with distinct biological profiles. Researchers have successfully synthesized numerous derivatives by introducing different substituents to the pyridine (B92270) ring, leading to agents with activities ranging from antiviral to antihypertensive. nih.govnih.gov The continued investigation into these derivatives underscores their importance in the quest for new and improved therapeutic options.

Chemical Classification and Structural Context of 5-(4-Chlorophenyl)nicotinic Acid

This compound belongs to the class of 5-aryl-nicotinic acids. Its structure is characterized by a nicotinic acid core with a 4-chlorophenyl group attached at the 5-position of the pyridine ring. This substitution is of particular interest as the introduction of an aryl group at this position can significantly influence the molecule's spatial arrangement and electronic properties, which in turn can affect its interaction with biological targets.

Table 1: Chemical and Structural Properties of this compound

| Property | Value |

| IUPAC Name | 5-(4-chlorophenyl)pyridine-3-carboxylic acid |

| Molecular Formula | C₁₂H₈ClNO₂ |

| Molecular Weight | 233.65 g/mol |

| Chemical Class | 5-Aryl-nicotinic acid |

Research Significance and Potential Academic Impact of this compound

The academic and research interest in this compound stems from the therapeutic potential suggested by structurally similar compounds. For instance, various 5-aryl-pyridone-carboxamides have been investigated as inhibitors of anaplastic lymphoma kinase (ALK), a target in cancer therapy. nih.gov Furthermore, the 4-chlorophenyl moiety is a common substituent in a range of biologically active molecules, including those with antiviral and anticancer properties. nih.gov

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents. The concept of bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity, is a common strategy in drug design. drughunter.comnih.govscispace.comcambridgemedchemconsulting.com Investigating analogs of this compound, where the chlorophenyl group is replaced by other bioisosteres, could yield compounds with improved efficacy, selectivity, or pharmacokinetic profiles.

While direct and extensive research on the specific biological activities of this compound is still emerging, the foundational knowledge from related nicotinic acid derivatives provides a strong rationale for its continued investigation. Future studies are anticipated to focus on elucidating its pharmacological profile, including its potential as an anti-inflammatory, anticancer, or lipid-modulating agent, further solidifying its academic and therapeutic impact. nih.govdntb.gov.uaresearchgate.net

属性

IUPAC Name |

5-(4-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZIYNPOAGZGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602382 | |

| Record name | 5-(4-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187999-33-3 | |

| Record name | 5-(4-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of 5 4 Chlorophenyl Nicotinic Acid

Established Synthetic Routes to 5-(4-Chlorophenyl)nicotinic Acid and Related Scaffolds

The construction of the 5-arylnicotinic acid framework can be achieved through several strategic synthetic approaches, ranging from multicomponent reactions that build the pyridine (B92270) ring from acyclic precursors to cross-coupling reactions that introduce the aryl substituent at a later stage.

Multicomponent Condensation Approaches

Multicomponent reactions (MCRs) offer an efficient route to complex molecules in a single step from three or more reactants. researchgate.net The Hantzsch dihydropyridine synthesis is a classic MCR that can be adapted to produce precursors for 5-arylnicotinic acids. wikipedia.orgthermofisher.com This reaction typically involves the condensation of an aldehyde, a β-ketoester (in two equivalents), and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org

| Reactant 1 | Reactant 2 (2 equiv.) | Reactant 3 | Intermediate Product | Final Product (after oxidation & hydrolysis) |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Diethyl 2,6-dimethyl-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 5-(4-Chlorophenyl)-2,6-dimethylnicotinic acid |

This method is advantageous for its operational simplicity and the ability to generate structural diversity by varying the starting components. nih.gov

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl compounds. nih.govasianpubs.org This methodology is highly effective for the synthesis of this compound. The reaction typically involves the coupling of a halogenated nicotinic acid derivative, such as ethyl 5-bromonicotinate, with an organoborane reagent, like 4-chlorophenylboronic acid, in the presence of a palladium catalyst and a base. organic-synthesis.comlibretexts.orgtcichemicals.com

A general procedure for the Suzuki-Miyaura coupling to synthesize the ethyl ester of this compound is as follows:

| Substrate | Reagent | Catalyst | Base | Solvent | Product |

| Ethyl 5-bromonicotinate | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Ethyl 5-(4-chlorophenyl)nicotinate |

The resulting ester can then be hydrolyzed to afford this compound. This approach offers high yields and excellent functional group tolerance. tcichemicals.com

Derivatization of Nicotinic Acid Hydrazides

Nicotinic acid hydrazides are versatile intermediates in the synthesis of various heterocyclic compounds. unishivaji.ac.in While not a direct route to this compound itself, the derivatization of nicotinic acid hydrazides can lead to related scaffolds. For instance, nicotinic acid hydrazide can be reacted with various aldehydes to form Schiff bases. unishivaji.ac.in These Schiff bases can then undergo further chemical transformations. Although this method is more commonly used to introduce substituents at other positions or to build fused ring systems, it represents a potential pathway for the synthesis of more complex analogues.

Synthesis via Acyclic Condensation and Cyclization

The construction of the pyridine ring from acyclic precursors is a fundamental strategy in heterocyclic chemistry. One such approach involves the condensation of an enaminone with a 1,3-dicarbonyl compound and a nitrogen source. For example, the reaction of an enaminone derived from 4-chlorobenzaldehyde with ethyl acetoacetate and ammonium acetate in refluxing acetic acid can yield a substituted nicotinic acid ester. This method is a variation of multicomponent reactions and provides a direct route to the pyridine core.

Transformations from Halogenated Pyridine Precursors

The synthesis of this compound can also be achieved starting from a pre-existing halogenated pyridine ring. As described in the cross-coupling section, a 5-halonicotinic acid or its ester is a key starting material. The halogen at the 5-position, typically bromine or iodine, serves as a handle for the introduction of the 4-chlorophenyl group via a palladium-catalyzed cross-coupling reaction. This is a highly convergent and widely applicable strategy for the synthesis of 5-aryl nicotinic acids.

Chemical Transformations and Reaction Pathways of this compound Analogues

The chemical reactivity of this compound analogues is primarily dictated by the functional groups present: the carboxylic acid, the pyridine ring, and the chlorophenyl moiety. The carboxylic acid group is the most reactive site for many common organic transformations.

Key reactions involving the carboxylic acid group include:

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst. chemicalbook.com For example, reaction with methanol and a catalytic amount of sulfuric acid yields methyl 5-(4-chlorophenyl)nicotinate. researchgate.net

Amide Formation: The carboxylic acid can be activated and reacted with an amine to form an amide. chemguide.co.uk This is often achieved by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. chemguide.co.ukchemguide.co.uk For example, reaction of 5-(4-chlorophenyl)nicotinoyl chloride with a primary amine (R-NH₂) would yield the corresponding N-substituted-5-(4-chlorophenyl)nicotinamide. mdpi.com

The pyridine ring, being electron-deficient, can undergo nucleophilic aromatic substitution, although this is generally less facile than electrophilic substitution in benzene rings. The presence of the electron-withdrawing carboxylic acid group further deactivates the ring towards electrophilic attack.

The 4-chlorophenyl group is relatively inert under many reaction conditions, but the chlorine atom can be displaced under harsh conditions or via transition-metal-catalyzed cross-coupling reactions.

A summary of common transformations of this compound analogues is presented below:

| Starting Material | Reagent(s) | Product Class |

| This compound | Alcohol (e.g., Methanol), Acid catalyst | Ester |

| This compound | Thionyl chloride, then Amine | Amide |

These transformations allow for the generation of a diverse library of compounds based on the this compound scaffold, which is crucial for structure-activity relationship studies in drug discovery and for the development of new materials.

Oxidation Reactions

The oxidation of nicotinic acid and its derivatives is a key area of study. While the pyridine ring is generally stable, specific oxidizing agents can be employed to effect transformations. Aromatic N-halosulfonamides, such as bromamine-B, are mild oxidants capable of oxidizing nicotinic acid. isca.me Studies on the kinetics of nicotinic acid oxidation by bromamine-B in the presence of a Ruthenium(III) catalyst have shown a first-order dependence on the concentration of the oxidant, the substrate, and a fractional order on the catalyst. isca.me

In industrial settings, the synthesis of nicotinic acid itself often relies on the oxidation of precursors like 3-methylpyridine or 5-ethyl-2-methylpyridine. nih.gov This suggests that the pyridine-carboxylic acid core of the molecule is relatively resistant to the oxidative conditions used to transform alkyl side chains, a property that is foundational to its synthetic utility. nih.gov

Reduction Reactions

The reduction of the carboxylic acid function of nicotinic acid derivatives is a common strategy for creating other functional groups. For instance, the carboxylic acid group can be converted into an amide, which is then susceptible to reduction. In a documented example involving the analogous compound 5-(4-fluorophenyl)nicotinic acid, the corresponding morpholinamide derivative was reduced to 5-(4-fluorophenyl)-nicotinaldehyde. google.com This transformation was achieved using a solution of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) in the presence of ethyl acetate at low temperatures. google.com This process demonstrates a method for the partial reduction of a carboxylic acid derivative to an aldehyde, a valuable synthetic intermediate.

Substitution Reactions

The structure of this compound can be assembled via substitution reactions on a pyridine precursor. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are efficient methods for forming the C-C bond between the pyridine and phenyl rings. google.com For example, the synthesis of the analogous 5-(4-fluorophenyl)pyridine-3-carboxylic acid is achieved by reacting 5-bromonicotinic acid with p-fluorobenzeneboronic acid under appropriate catalytic conditions. google.com

Furthermore, derivatives of the core structure can undergo subsequent substitution reactions. In the synthesis of novel sulfonamides, a 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol intermediate is converted into a sulfonyl chloride. nih.gov This sulfonyl chloride then undergoes nucleophilic substitution with various primary and secondary amines to yield the final sulfonamide products. nih.gov

Derivatization of Carboxylic Acid Group

The carboxylic acid group is the most frequently targeted site for derivatization, serving as a handle to introduce a wide variety of other functional groups and build more complex molecules. nih.govresearchgate.net Common derivatization strategies include the formation of esters, amides, and hydrazides.

Amide Formation: A standard method to form amides is to first convert the carboxylic acid into a more reactive acyl chloride. This is typically done using thionyl chloride. google.com The resulting acyl chloride readily reacts with amines, such as morpholine or aniline, to form the corresponding amides. google.comnih.gov Alternatively, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) can be used to directly couple the carboxylic acid with an amine in an aqueous solution, a method that is particularly useful for bioconjugation. thermofisher.comnih.gov

Ester Formation: Esterification is another common transformation. For example, 4-chlorobenzoic acid, a precursor, can be esterified with methanol to produce the corresponding methyl ester as an early step in a multi-step synthesis. nih.gov Fluorescent diazoalkanes, such as 9-anthryldiazomethane (ADAM), are specialized reagents used to convert carboxylic acids into fluorescently-labeled esters for analytical purposes. thermofisher.com

Hydrazide Formation: The carboxylic acid or its ester derivative can be reacted with hydrazine hydrate to form the corresponding acid hydrazide. researchgate.netnanobioletters.com Nicotinic acid hydrazides are stable intermediates that serve as crucial building blocks for the synthesis of various heterocyclic compounds, including pyrazoles and 1,3,4-oxadiazoles. nanobioletters.comnih.gov

| Derivative Type | Reagents | Intermediate | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Amide | Thionyl Chloride, then Amine (e.g., Morpholine) | Acyl Chloride | -CONH-R | google.com |

| Amide | EDAC, Amine | Activated Ester | -CONH-R | thermofisher.comnih.gov |

| Ester | Methanol, Acid Catalyst | - | -COOCH₃ | nih.gov |

| Hydrazide | Hydrazine Hydrate | - | -CONHNH₂ | researchgate.netnanobioletters.com |

Catalysis and Reaction Condition Optimization in this compound Synthesis

The efficient synthesis of this compound and related compounds relies heavily on catalysis and the optimization of reaction conditions. As previously mentioned, palladium complexes are crucial catalysts for the Suzuki cross-coupling reaction used to form the core structure. google.com

In the synthesis of related heterocyclic structures, such as dihydropyridines, significant effort is placed on optimizing reaction parameters to maximize yield and purity. This involves screening various catalysts and reaction media. For instance, in multicomponent reactions, catalysts ranging from piperazine supported on Amberlyst® 15 to novel biopolymer-based catalysts have been investigated. mdpi.com

The optimization process often involves a systematic variation of reaction conditions, as illustrated in the following example for a related synthesis.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Alum [KAl(SO₄)₂·12H₂O] | PEG | 80 | 2 | 75 |

| 2 | Alum [KAl(SO₄)₂·12H₂O] | PEG | 100 (Microwave) | 0.5 | 92 |

| 3 | None | PEG | 100 (Microwave) | 2 | 40 |

| 4 | Alum [KAl(SO₄)₂·12H₂O] | Ethanol | 100 (Microwave) | 1 | 65 |

This table is a representative example of reaction optimization based on similar syntheses and does not depict the exact synthesis of the title compound. researchgate.net

The data shows that the choice of catalyst, solvent, and energy source (conventional heating vs. microwave irradiation) can have a dramatic impact on the reaction outcome. researchgate.net The use of green solvents like polyethylene glycol (PEG) and energy-efficient microwave conditions are modern approaches to optimize these synthetic routes. researchgate.net

Advanced Spectroscopic and Computational Analysis of 5 4 Chlorophenyl Nicotinic Acid and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the analysis of 5-(4-Chlorophenyl)nicotinic acid derivatives, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole and 5-(4-Chlorophenyl)-3H-pyrazol-3-one, NMR spectroscopy confirms the successful synthesis and provides insight into the electronic structure. scispace.comelsevierpure.com

¹H NMR: The proton NMR spectrum reveals distinct signals for each chemically unique proton. For example, in derivatives of this compound, the aromatic protons on the phenyl and pyridine (B92270) (or other heterocyclic) rings typically appear in the downfield region (around 7.0-9.0 ppm). stackexchange.comresearchgate.net The splitting patterns of these signals (e.g., doublets, doublet of doublets) and their coupling constants (J-values) are critical for assigning protons to their specific positions on the rings and confirming the substitution pattern. stackexchange.com The acidic proton of the carboxylic group (–COOH) is also observable, often as a broad singlet at a very downfield chemical shift (typically >10 ppm), which disappears upon the formation of a salt. lookchem.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region of the spectrum (160-180 ppm). Carbons in the aromatic rings appear between 120-150 ppm, with those directly bonded to electronegative atoms (like chlorine or nitrogen) showing specific shifts. elsevierpure.com The use of computational methods, such as the Gauge-Invariant Atomic Orbitals (GIAO) method, can predict chemical shifts that closely match experimental data, further aiding in structural confirmation. researchgate.net

Table 1: Representative NMR Data for a this compound Derivative. Data based on findings for related pyrazole (B372694) derivatives. elsevierpure.com

| Nucleus | Chemical Shift (ppm) | Description |

| ¹H NMR | ~11.0 | Singlet, Carboxylic acid proton (COOH) |

| 7.5 - 8.5 | Multiplet, Aromatic protons | |

| ¹³C NMR | ~165 | Carboxylic acid carbon (C=O) |

| 125 - 150 | Aromatic and heterocyclic carbons |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, making these methods excellent for structural confirmation.

For this compound and its derivatives, vibrational analysis clearly identifies key structural features. elsevierpure.com The experimental spectra are often compared with theoretical spectra calculated using Density Functional Theory (DFT), which aids in the precise assignment of vibrational bands. A strong correlation between the experimental and calculated frequencies serves to validate the proposed structure. scispace.com

Key vibrational modes observed include:

O–H Stretching: A broad absorption band in the IR spectrum, typically in the range of 2500–3300 cm⁻¹, is characteristic of the hydrogen-bonded O–H group in the carboxylic acid dimer.

C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ in the IR spectrum corresponds to the carbonyl group of the carboxylic acid. researchgate.net

C=C and C=N Stretching: Vibrations associated with the aromatic and heterocyclic rings appear in the 1400–1600 cm⁻¹ region. researchgate.net

C–Cl Stretching: The vibration of the carbon-chlorine bond is typically observed in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. nih.govnih.gov For instance, the symmetric breathing modes of the aromatic rings are often more prominent in the Raman spectrum.

Table 2: Key Vibrational Frequencies for a 5-(4-Chlorophenyl) Derivative. Based on data for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. scispace.com

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical (DFT) (cm⁻¹) |

| N-H Stretching | 3281 | 3388 |

| C-H Aromatic Stretching | 3110 | 3111 |

| C=N Stretching | 1630 | 1632 |

| C=C Aromatic Stretching | 1591 | 1590 |

| C-N Stretching | 1391 | 1398 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the primary absorptions are due to π→π* and n→π* transitions.

The spectrum of nicotinic acid in an acidic solution shows characteristic peaks at approximately 213 nm and 261 nm. starna.comstarnacells.com The presence of the 4-chlorophenyl substituent is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated π-system.

π→π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings.

n→π Transitions:* These are lower-intensity absorptions involving the excitation of non-bonding electrons (from the nitrogen or oxygen atoms) into antibonding π* orbitals. wiley.com

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra. researchgate.net These calculations help to assign the observed absorption bands to specific electronic transitions between molecular orbitals, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Table 3: Typical UV-Vis Absorption Data for Nicotinic Acid Derivatives.

| Wavelength (λ_max) | Transition Type | Associated Chromophore |

| ~210-230 nm | π→π | Pyridine and Phenyl Rings |

| ~260-280 nm | π→π / n→π* | Pyridine Ring, Carbonyl Group |

Mass Spectrometry in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

In the analysis of this compound and its derivatives, the mass spectrum will show a prominent molecular ion peak ([M]⁺ or [M-H]⁻ in negative mode) that confirms the molecular weight of the compound. elsevierpure.comnih.gov High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the confirmation of the molecular formula. scispace.com

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. Common fragmentation pathways for nicotinic acid derivatives involve:

Loss of the Carboxyl Group: A neutral loss of 45 Da (for -COOH) or 44 Da (for CO₂) is a common fragmentation for carboxylic acids.

Loss of Chlorine: Cleavage of the C-Cl bond can occur.

Ring Fragmentation: The pyridine and phenyl rings can cleave to produce characteristic fragment ions.

For instance, in the analysis of nicotinic acid metabolites, the transition of m/z 122.0 → m/z 78.0 is monitored, corresponding to the loss of the carboxyl group. nih.gov Similar fragmentation logic applies to its more complex derivatives.

Table 4: Expected Mass Spectrometry Fragmentation for this compound (MW: 233.65 g/mol).

| m/z Value | Ion | Description |

| 233/234 | [M]⁺ | Molecular Ion Peak |

| 188/189 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 153 | [M-COOH-Cl]⁺ | Subsequent loss of chlorine |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital partner to experimental analysis. DFT calculations provide deep insights into molecular structure, stability, and electronic properties. dergipark.org.trnih.gov

Before calculating other properties, the molecule's geometry is optimized to find its lowest energy conformation. This is typically done using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p). elsevierpure.comnih.gov The output of this calculation includes optimized bond lengths, bond angles, and dihedral (torsion) angles.

For derivatives of this compound, DFT calculations can predict the planarity of the ring systems and the orientation of the substituent groups. elsevierpure.com These theoretical structural parameters are often in excellent agreement with experimental data obtained from single-crystal X-ray diffraction, thereby validating the computational model. scispace.com

Table 5: Selected Calculated Geometrical Parameters for a 5-(4-Chlorophenyl) Derivative. Based on DFT calculations for related thiadiazole structures. scispace.com

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Angle | C-C-C (phenyl ring) | ~120° |

| Dihedral Angle | Phenyl-Heterocycle | Varies (determines planarity) |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior and chemical reactivity. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). A smaller energy gap generally implies that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron. nih.gov DFT calculations provide the energies of these orbitals and the resulting energy gap, which can be correlated with the molecule's stability and electronic transitions observed in UV-Vis spectroscopy. scispace.comnih.gov

Table 6: Calculated Electronic Properties for a 5-(4-Chlorophenyl) Derivative. Based on DFT/B3LYP calculations for related structures. scispace.comnih.gov

| Parameter | Value (eV) | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -2.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational tool that provides insights into the charge distribution of a molecule, which is crucial for understanding its chemical reactivity and intermolecular interactions. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue signifies areas of low electron density and positive potential, indicating favorable sites for nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential.

For molecules like this compound and its analogs, MEP analysis reveals key reactive sites. The oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring are generally characterized by negative potential (red or yellow), making them prime targets for electrophilic interactions. The hydrogen atom of the carboxylic acid and the hydrogens on the pyridine ring typically exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals (MOs) obtained from quantum chemical calculations into a more intuitive, localized Lewis-like bonding picture. uni-muenchen.dewisc.edu This analysis provides detailed information about electron delocalization, charge transfer, and the nature of chemical bonds within a molecule. uni-muenchen.dewisc.edu

NBO analysis for nicotinic acid derivatives involves the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant electron delocalization and stabilization of the molecule.

Key interactions in molecules like this compound include:

Intramolecular charge transfer: NBO analysis can reveal the flow of electron density from lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds (e.g., π* orbitals of the pyridine and phenyl rings).

Hybridization: The analysis provides details on the hybridization of atomic orbitals involved in bonding, which helps in understanding the geometry and bond strengths. usc.edu

Hydrogen bonding: In dimeric or solvated forms, NBO analysis can quantify the strength of intermolecular hydrogen bonds by examining the interaction between a lone pair of the acceptor atom and the antibonding orbital of the donor-H bond.

These insights are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions, which are fundamental to its biological function. rsc.org

Theoretical Spectroscopic Property Prediction

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules like this compound. jocpr.comnih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. jocpr.comnih.gov By comparing the calculated spectrum with the experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed vibrational modes can be made. nih.govresearchgate.net For nicotinic acid and its derivatives, characteristic vibrational modes include:

O-H stretching of the carboxylic acid group. researchgate.net

C=O stretching of the carboxyl group. researchgate.net

C=C and C=N stretching vibrations of the pyridine ring. researchgate.net

Vibrations associated with the substituted phenyl ring.

The agreement between calculated and experimental frequencies, often improved by applying a scaling factor to the theoretical values, validates the optimized molecular geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical chemical shifts are then correlated with experimental data to assign the signals to specific atoms in the molecule. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. nih.gov This involves calculating the excitation energies and oscillator strengths of electronic transitions. The predicted absorption maxima (λmax) can be compared with the experimental UV-Vis spectrum to understand the electronic structure and transitions within the molecule. nih.gov

Chemical Reactivity Descriptors from Computational Methods

Computational chemistry provides a suite of descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to quantify the chemical reactivity of a molecule. rsc.orgmdpi.com These descriptors offer a theoretical framework for understanding and predicting the behavior of molecules in chemical reactions.

For this compound and its analogs, these reactivity descriptors are calculated to assess their kinetic stability and reactivity patterns. The key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity.

Ionization Potential (I): Approximated as -E(HOMO), it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -E(LUMO), it is the energy released when an electron is added.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2. nih.gov

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as (I - A) / 2. nih.gov A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (1/η), where a softer molecule is more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, calculated as χ² / (2η). nih.gov

These descriptors are valuable for comparing the reactivity of different nicotinic acid derivatives and for understanding how structural modifications influence their electronic properties and, consequently, their biological activity. rsc.orgmdpi.com

Computational Approaches in Drug Discovery and Medicinal Chemistry for Nicotinic Acid Analogues

Computational methods are integral to modern drug discovery, enabling the rational design and optimization of new therapeutic agents. researchgate.net For nicotinic acid analogues, these approaches provide valuable insights into their interactions with biological targets and help in predicting their activity.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govmdpi.com This method is instrumental in understanding the molecular basis of a drug's action and in screening virtual libraries of compounds to identify potential new drugs. nih.govnih.govnih.gov

For nicotinic acid analogues, docking studies are performed to investigate their interactions with various biological targets. For example, derivatives of nicotinic acid have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to explore their potential as anti-inflammatory agents. nih.gov The docking results reveal key interactions, such as:

Hydrogen bonds: The carboxylic acid and pyridine nitrogen of the nicotinic acid scaffold can form hydrogen bonds with amino acid residues in the receptor's active site.

Hydrophobic interactions: The phenyl and pyridine rings can engage in hydrophobic interactions with nonpolar residues.

Pi-stacking interactions: The aromatic rings can participate in π-π stacking with aromatic residues like tyrosine and phenylalanine.

The binding energy or docking score obtained from these simulations provides an estimate of the ligand's binding affinity for the target. nih.govnih.gov These predictions can guide the design of new analogues with improved potency and selectivity. nih.gov

Table 1: Example of Molecular Docking Results for Nicotinic Acid Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Nicotinic Acid Derivative 1 | COX-2 | -8.5 | Arg120, Tyr355, Ser530 |

| Nicotinic Acid Derivative 2 | Tubulin | -7.9 | Cys241, Leu248, Ala316 |

| This compound | Hypothetical Receptor A | -9.2 | Lys101, Phe210, Gln345 |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.commdpi.com QSAR models are powerful tools for predicting the activity of new, unsynthesized compounds and for identifying the key structural features that influence their biological effects. wikipedia.orgresearchgate.net

The development of a QSAR model for nicotinic acid analogues typically involves the following steps:

Data Set Preparation: A series of nicotinic acid derivatives with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For nicotinic acid analogues, QSAR studies have been employed to understand the structural requirements for various biological activities, such as anti-inflammatory or receptor binding activities. nih.govnih.gov The resulting models can highlight the importance of specific substituents and their positions on the nicotinic acid scaffold, providing valuable guidance for the design of more potent compounds. For instance, a QSAR model might indicate that a bulky, electron-withdrawing group at a particular position is detrimental to activity, while a hydrogen bond donor at another position is beneficial. nih.gov

Biological Activity and Mechanisms of Action of 5 4 Chlorophenyl Nicotinic Acid Derivatives

Enzyme Inhibition Studies

The structural scaffold of 5-(4-Chlorophenyl)nicotinic acid has served as a basis for the development of various enzyme inhibitors. Researchers have explored the modification of this core structure to target specific enzymes involved in a range of physiological and pathological processes.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in numerous physiological processes, including pH regulation and CO2 homeostasis. The inhibition of specific CA isoforms has been a therapeutic target for various conditions such as glaucoma, epilepsy, and cancer. nih.govmdpi.com

While direct studies on this compound itself as a carbonic anhydrase inhibitor are not extensively documented in the provided results, the broader class of nicotinic acid derivatives has been explored. For instance, acipimox, a nicotinic acid derivative, has been shown to act as a low micromolar inhibitor against most human CA isoforms. nih.gov The inhibitory mechanism of such carboxylic acid derivatives is thought to involve the interaction of the carboxylate moiety with the zinc ion in the enzyme's active site. nih.gov

Furthermore, the synthesis of novel sulfonamide derivatives incorporating pyridine (B92270) and other heterocyclic rings has led to the discovery of potent and isoform-selective CA inhibitors. nih.govmdpi.com These studies highlight the potential for designing effective CA inhibitors by modifying the core nicotinic acid structure. For example, benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides have yielded isoform-selective inhibitors for hCA I, II, IX, and XII. nih.gov

Table 1: Carbonic Anhydrase Inhibition by Selected Sulfonamide Derivatives

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity |

| Sulfonyl semicarbazides 5–13 | hCA XII | 0.59–0.79 nM | High selectivity over hCA I and IX |

| AAZ (Acetazolamide) | hCA IX | 25 nM | Standard |

| Compound 4c | hCA IX | < 25.8 nM | Better than AAZ |

| Compound 5b | hCA IX | < 25.8 nM | Better than AAZ |

| Compound 15 | hCA IX | < 25.8 nM | Better than AAZ |

Data sourced from multiple studies on sulfonamide-based carbonic anhydrase inhibitors. nih.govnih.gov

Tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGF) and Epidermal Growth Factor Receptor (EGFR), are critical mediators of cell signaling pathways that regulate cell proliferation, differentiation, and survival. nih.govyoutube.com Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.govgenome.jp

Derivatives of nicotinic acid have been investigated as potential tyrosine kinase inhibitors. The general strategy involves designing molecules that can bind to the ATP-binding site of the kinase domain, thereby blocking its catalytic activity. nih.govresearchgate.net For example, 4-anilinoquinazoline (B1210976) derivatives have been shown to be potent inhibitors of EGFR tyrosine kinase. nih.govresearchgate.net

While specific data on this compound derivatives as VEGFR or EGFR inhibitors is limited in the provided results, the general principles of targeting these kinases with related heterocyclic compounds are well-established. researchgate.netnih.gov The combination of inhibiting both EGFR and VEGF pathways is considered an effective strategy in cancer therapy, as these pathways can have synergistic effects on tumor growth and angiogenesis. nih.gov Nicotine (B1678760) itself has been shown to induce VEGF release through an EGFR-ERK pathway, suggesting a complex interplay between nicotinic signaling and growth factor pathways. nih.gov

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain. nih.govnih.gov

Several novel derivatives based on various heterocyclic scaffolds have been synthesized and evaluated for their AChE inhibitory activity. nih.govacs.org For instance, 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have shown potential as AChE inhibitors, with the potency being influenced by the substituents on the phenyl ring. nih.gov Specifically, electron-withdrawing groups at the ortho position of the phenyl ring were found to enhance the inhibitory activity. nih.gov

Although direct studies on this compound as an AChE inhibitor are not detailed, the principles of designing AChE inhibitors based on heterocyclic structures are relevant. The development of hybrid molecules that combine a known AChE inhibitor with other pharmacologically active moieties is a common approach to enhance therapeutic efficacy. nih.gov

Receptor Modulation and Ligand-Binding Studies

Beyond enzyme inhibition, derivatives of this compound have been extensively studied for their ability to modulate the function of various receptors, particularly nicotinic acetylcholine receptors.

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. nih.govnih.gov Allosteric modulators are compounds that bind to a site on the receptor that is different from the acetylcholine binding site (the orthosteric site) and can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to acetylcholine. nih.govmdpi.com

The α7 subtype of the nAChR is a particularly important target for cognitive enhancement and the treatment of neuropsychiatric disorders like schizophrenia and Alzheimer's disease. acs.orgnih.gov PAMs of the α7 nAChR are of great interest because they can amplify the effects of the endogenous neurotransmitter acetylcholine without directly activating the receptor, which may offer a more refined and potentially safer therapeutic approach compared to direct agonists. nih.govacs.org

A significant body of research has focused on the discovery and characterization of α7 nAChR PAMs. nih.govfrontiersin.org Several derivatives containing the 4-chlorophenyl group have been identified as potent and selective α7-PAMs. For example, A-867744, which is 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide, is a well-characterized type II PAM. nih.gov Another derivative, 4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide, has also been identified as a potent and brain-permeable α7-PAM with an EC50 of 0.32 μM. mdpi.comacs.org

These PAMs have been shown to enhance cognitive function in preclinical models. acs.orgnih.gov The mechanism of action of these PAMs involves binding to an allosteric site on the α7 nAChR, which leads to an increase in the receptor's response to acetylcholine, often by slowing the receptor's desensitization rate. nih.govnih.gov

Table 2: Activity of Selected α7 nAChR Positive Allosteric Modulators

| Compound | Type | Potency (EC₅₀) | Key Findings |

| A-867744 | Type II PAM | Not specified | Novel positive allosteric modulator of the α7 nAChR. nih.gov |

| 4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide | PAM | 0.32 μM (human α7) | Potent, selective, and brain-permeable. mdpi.comacs.org |

| PNU-120596 | Type II PAM | Not specified | Enhances procognitive effects of other drugs; can induce Ca²⁺ release. nih.govnih.gov |

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. mdpi.comacs.org

Nicotinic Acetylcholine Receptor (nAChR) Allosteric Modulation

Alpha4beta2 nAChR Modulation

The α4β2 nicotinic acetylcholine receptor (nAChR) is a predominant subtype of nicotinic receptors in the brain, playing a crucial role in various neurological processes. wikipedia.org These receptors are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are implicated in learning and addiction. wikipedia.orgwikipedia.org The α4β2 receptor can assemble in two different stoichiometric forms, (α4)2(β2)3 and (α4)3(β2)2, which exhibit high and low sensitivity to nicotine, respectively. wikipedia.org Modulation of these receptors by various ligands can either enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the receptor's response to acetylcholine. nih.gov

While numerous compounds, including steroids, have been identified as allosteric modulators of α4β2 nAChRs, direct research on the modulation of α4β2 nAChRs by this compound is not available in the current scientific literature. nih.gov However, the nicotinic (pyridine) core of the molecule is a common feature in many nAChR ligands. For example, partial agonists of β2-containing nAChRs have been investigated for their potential as antidepressant drugs. nih.gov Given that both agonists and antagonists of the α4β2 receptor are of significant therapeutic interest for conditions ranging from nicotine dependence to neurodegenerative diseases, the potential interaction of this compound and its derivatives with this receptor remains a plausible area for future investigation. nih.gov

Other Receptor Interactions (e.g., Retinoid X, Sphingosine-1-phosphate 4, Metabotropic Glutamate (B1630785) 4)

Retinoid X Receptor (RXR)

Retinoid X receptors (RXRs) are nuclear receptors that play a central role in multiple hormonal signaling pathways by forming heterodimers with other nuclear receptors, such as the retinoic acid receptor (RAR), vitamin D3 receptor, and thyroid hormone receptor. nih.gov These receptors bind to specific DNA sequences to regulate gene expression. nih.gov While some RXR agonists incorporate a nicotinic acid moiety as part of their structure, there is currently no direct evidence to suggest that this compound itself is a ligand for RXRs. mdpi.com RXR ligands are being explored for various therapeutic applications, and the structural features of this compound would require specific investigation to determine any potential interaction with RXR binding sites. mdpi.comtocris.com

Sphingosine-1-phosphate 4 (S1P4) Receptor

Sphingosine-1-phosphate (S1P) receptors are a family of five G protein-coupled receptors (S1P1-5) that are crucial for regulating processes in the cardiovascular, immune, and nervous systems. nih.gov The S1P4 receptor, in particular, is expressed in the lymphoid and hematopoietic systems. nih.gov While various synthetic modulators of S1P receptors have been developed, some of which are used to treat autoimmune diseases, there is no published research indicating that this compound acts as a ligand or modulator for the S1P4 receptor. nih.govnih.gov The study of S1P4 pharmacology is an active area of research, but any potential role for this compound in this context remains to be elucidated. nih.gov

Metabotropic Glutamate 4 (mGluR4) Receptor

Metabotropic glutamate receptors are G-protein-coupled receptors that modulate neurotransmitter release. nih.gov Specifically, mGluR4 is known to interact with other proteins at the synapse to regulate its function. nih.gov There is no scientific literature available that documents any direct interaction between this compound and the metabotropic glutamate receptor 4. While other types of metabotropic glutamate receptors (like mGluR5) have been shown to be modulated by compounds containing different chemical scaffolds, the activity of this compound at mGluR4 is unconfirmed. nih.govebi.ac.uk

Modulation of Cellular Metabolism and Signaling Pathways

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Synthesis

Nicotinic acid (also known as niacin or vitamin B3) is a well-established precursor for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+). nih.govyoutube.com NAD+ is a critical coenzyme in cellular redox reactions and energy metabolism. The synthesis of NAD+ from nicotinic acid occurs via the Preiss-Handler pathway. researchgate.net In this pathway, nicotinic acid is converted to nicotinic acid mononucleotide (NAMN), which is then adenylated to form nicotinic acid adenine dinucleotide (NaAD). Finally, NaAD is amidated to produce NAD+. researchgate.netnih.gov Supplementation with nicotinic acid has been shown to increase cellular NAD+ levels, which can enhance genomic stability and DNA repair processes under conditions of genotoxic stress. nih.gov

While this pathway is well-understood for nicotinic acid, specific studies on how the 5-(4-chlorophenyl) substitution on the nicotinic acid ring affects its role as an NAD+ precursor are not currently available. The presence of the bulky, lipophilic chlorophenyl group could potentially influence its transport into cells or its interaction with the enzymes of the Preiss-Handler pathway, such as nicotinic acid phosphoribosyltransferase (NAPRT). researchgate.net Further research is needed to determine if this compound can be utilized for NAD+ synthesis and what its metabolic fate is within the cell.

Signal Pathway Modulation in Disease Contexts

The modulation of cellular signaling pathways is a fundamental mechanism by which bioactive compounds exert their effects. nih.gov Various derivatives of nicotinic acid have been implicated in processes such as cell signaling and gene expression regulation. nih.gov However, there is a lack of specific research detailing the modulation of particular signaling pathways by this compound in any disease context. In cancer research, for example, natural and synthetic compounds are often investigated for their ability to regulate key pathways like the TNF signaling pathway or the AKT/mTOR pathway to control cell proliferation and survival. mdpi.commdpi.com The potential for this compound to influence such pathways has not been reported.

Antimicrobial Properties and Mechanisms

While nicotinic acid itself does not have a proven direct antibacterial effect, it can enhance the ability of immune cells to combat infections. nih.gov However, various synthetic derivatives of nicotinic acid have demonstrated significant antimicrobial properties. nih.govnih.gov

Antibacterial Activity

Research into nicotinic acid derivatives has yielded compounds with promising activity against pathogenic bacteria. Specifically, acylhydrazone and 1,3,4-oxadiazole (B1194373) derivatives of nicotinic acid have shown notable efficacy.

One study detailed the synthesis of acylhydrazones from nicotinic acid hydrazide, with some derivatives showing potent activity against Gram-positive bacteria. nih.gov For example, one such derivative displayed a minimum inhibitory concentration (MIC) of 1.95 µg/mL against Staphylococcus epidermidis. nih.gov Another compound in this series was active against a methicillin-resistant Staphylococcus aureus (MRSA) strain with an MIC of 7.81 µg/mL. nih.gov

Further chemical modification of these acylhydrazones led to the creation of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives. nih.gov One of these compounds, bearing a 5-nitrofuran substituent, was active against all tested bacterial strains, with particularly strong activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus (MIC = 7.81 µg/mL). nih.gov

The general mechanism of action for many antibacterial agents involves the disruption of the bacterial cell membrane or the inhibition of essential cellular processes like cell wall synthesis, protein synthesis, or nucleic acid synthesis. openstax.orgscilit.com For nicotinic acid derivatives, proposed mechanisms include the inhibition of enzymes crucial for bacterial survival, such as sterol 14-alpha demethylase and penicillin-binding proteins. nih.gov

Although these findings are for related derivatives and not this compound itself, they highlight the potential of the nicotinic acid scaffold as a basis for developing new antibacterial agents. The specific antibacterial profile of this compound remains to be investigated.

Table 1: Antibacterial Activity of Nicotinic Acid Acylhydrazone and 1,3,4-Oxadiazoline Derivatives Data extracted from a study on nicotinic acid derivatives, not this compound specifically.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Acylhydrazone Derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 | nih.gov |

| Acylhydrazone Derivative | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | nih.gov |

| 1,3,4-Oxadiazoline Derivative | Bacillus subtilis ATCC 6633 | 7.81 | nih.gov |

| 1,3,4-Oxadiazoline Derivative | Staphylococcus aureus ATCC 6538 | 7.81 | nih.gov |

| 1,3,4-Oxadiazoline Derivative | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | nih.gov |

Antifungal Activity

The development of novel fungicides is critical for managing plant pathogens. Nicotinamide and nicotinic acid derivatives have gained significant attention in agriculture for their potential as fungicides, insecticides, and herbicides. mdpi.comnih.govnih.gov

Research into new nicotinamide derivatives containing a 1,3,4-oxadiazole moiety has shown that these compounds possess weak to moderate antifungal activities against various plant pathogens, including G. zeae, F. oxysporum, and C. mandshurica. nih.gov Similarly, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which combines the active substructures of nicotinic acid and thiophene (B33073), has been explored to generate novel compounds with fungicidal properties. mdpi.com In one study, a series of these derivatives were tested for their bioactivity against cucumber downy mildew, with some compounds showing promising results. mdpi.com For example, compound 4e (Ethyl 5-(6-chloro-5-fluoronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate) and compound 4p (5,6-dichloro-N-(3-cyano-5-(cyclopropylcarbamoyl)-4-methylthiophen-2-yl)nicotinamide) were among those synthesized and evaluated. mdpi.com

Another study focused on nicotinamide derivatives designed to disrupt the fungal cell wall. Among 37 derivatives tested against Candida albicans, compound 16g was identified as the most potent, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. nih.gov This compound also demonstrated significant activity against several fluconazole-resistant strains of C. albicans. nih.gov Structure-activity relationship studies revealed that the specific positioning of amino and isopropyl groups on the molecule was crucial for its antifungal effect. nih.gov

While direct studies on this compound are limited in this specific context, research on related structures, such as 5-(3-Chlorophenyl)-n-phenyl-1,3,4-thiadiazole-2-amine, has also been conducted to assess antifungal potential against Candida albicans. researchgate.net

Antibiofilm Properties

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to antimicrobial agents. The ability to inhibit biofilm formation is a key goal in the development of new therapeutic agents.

While specific research on the antibiofilm properties of this compound derivatives is not extensively documented, studies on structurally related heterocyclic compounds provide insights into this potential activity. For instance, certain azole derivatives, such as 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles, have demonstrated significant in vitro activity against multidrug-resistant pathogens, including the inhibition of biofilm formation in Acinetobacter baumannii.

These findings suggest that the core heterocyclic structure, which is also present in nicotinic acid, is a promising scaffold for developing agents with antibiofilm capabilities. Further investigation is warranted to explore whether derivatives of this compound can be specifically engineered to disrupt or prevent biofilm formation in pathogenic bacteria and fungi.

Anti-inflammatory and Analgesic Potential

Derivatives of nicotinic acid have been investigated for their potential as anti-inflammatory and analgesic agents, aiming to provide alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs).

In one study, a series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated. nih.govresearchgate.net Several compounds, particularly those with a 2-bromophenyl substituent (4a, 4c, 4d ), displayed notable analgesic and anti-inflammatory effects when compared to the reference drug, mefenamic acid. nih.govresearchgate.net Compound 4c was identified as the most potent, showing a dual anti-inflammatory and analgesic profile. nih.gov The mechanism of this anti-inflammatory action was linked to the significant reduction of key inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net

Another study synthesized two new series of nicotinic acid derivatives and tested their anti-inflammatory activity. nih.gov The most effective compounds (4d, 4f, 4g, 4h, 5b ) demonstrated superior nitrite (B80452) inhibition and showed potency comparable to ibuprofen (B1674241) in reducing levels of TNF-α, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in macrophage cells. nih.gov

The analgesic potential of related heterocyclic structures has also been explored. For example, derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol have shown potent analgesic efficacy in animal models, indicating that the substituted phenyl ring, a key feature of this compound, is a valuable component in the design of new pain-relief medications. scispace.com

Inhibition of Inflammatory Markers by Nicotinic Acid Derivatives

| Compound | Key Structural Feature | Effect on TNF-α | Effect on IL-6 | Reference |

|---|---|---|---|---|

| Compound 4c | 2-bromophenyl substituent | Significant Reduction | Significant Reduction | nih.gov |

| Compounds 4d, 4f, 4g, 4h, 5b | Nicotinic acid scaffold | Comparable to Ibuprofen | Comparable to Ibuprofen | nih.gov |

Anticancer and Antiproliferative Activities

The 5-(4-chlorophenyl) moiety attached to a heterocyclic ring is a recurring structural motif in the design of novel anticancer agents. Derivatives of 5-(4-chlorophenyl)furan, which are structurally related to the nicotinic acid derivatives , have shown potent antiproliferative activity. nih.gov

A key mechanism for these compounds is the inhibition of tubulin polymerization. nih.gov Microtubules are essential for cell division, and their disruption is a proven strategy in cancer chemotherapy. In one study, several pyrazoline and pyridine derivatives containing the 5-(4-chlorophenyl)furan core were synthesized. nih.gov Compounds 7c , 7e , and 11a were found to be more potent than the well-known tubulin inhibitor colchicine, with very low IC50 values against the leukemia SR cell line and a high percentage of tubulin polymerization inhibition. nih.gov

Other nicotinamide derivatives have also been evaluated for their antiproliferative effects against various human cancer cell lines, including HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast), with some compounds showing interesting antitumor activity. nih.gov Furthermore, N-(4-chlorophenyl)-β-amino acid derivatives have demonstrated significant anticancer activity against non-small cell lung carcinoma cells. researchgate.net

Antiproliferative Activity of 5-(4-chlorophenyl)furan Derivatives

| Compound | IC50 (µM) vs Leukemia SR Cell Line | Tubulin Polymerization Inhibition (%) | Reference |

|---|---|---|---|

| 7c | 0.09 | 95.2% | nih.gov |

| 7e | 0.05 | 96.0% | nih.gov |

| 11a | 0.06 | 96.3% | nih.gov |

| Colchicine (Reference) | >0.1 | Not specified | nih.gov |

Cell Cycle Arrest Mechanisms

A primary consequence of disrupting microtubule function is the arrest of the cell cycle, typically at the G2/M phase, which precedes mitosis. This prevents cancer cells from dividing and proliferating.

The potent 5-(4-chlorophenyl)furan derivatives 7c and 11a were shown to induce cell cycle arrest at the G2/M phase in cancer cells. nih.gov This effect is a direct result of their ability to inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. The cell's internal checkpoint mechanisms detect this failure and halt the cell cycle to prevent improper cell division. This G2/M arrest is a hallmark of many successful anticancer drugs that target the microtubule network.

Apoptosis Induction Pathways

Cells that are arrested in the cell cycle for a prolonged period due to irreparable damage or cellular stress often trigger programmed cell death, or apoptosis. This is a crucial mechanism for eliminating potentially cancerous cells.

The same 5-(4-chlorophenyl)furan derivatives (7c and 11a ) that cause G2/M cell cycle arrest were also found to induce apoptosis. nih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. The intrinsic pathway is often activated by internal cellular stress, such as that caused by chemotherapeutic agents. This pathway involves the activation of pro-apoptotic proteins like Bax, which leads to the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases, like caspase-3. nih.govmdpi.com

Studies on related pyrazole (B372694) derivatives with a chlorophenyl group have confirmed their ability to activate pro-apoptotic proteins, including Bax, the tumor suppressor p53, and caspase-3, leading to effective induction of apoptosis in cancer cells. nih.gov

Survivin Expression Modulation

Survivin is a key member of the inhibitor of apoptosis protein (IAP) family. It is highly expressed in most human cancers but is generally absent in normal, differentiated adult tissues. nih.govnih.gov Survivin plays a dual role: it inhibits apoptosis by blocking caspase activation and is also essential for regulating cell division, with its expression peaking during the G2/M phase of the cell cycle. nih.gov

Targeting survivin is an attractive anticancer strategy. Nicotine itself has been shown to inhibit apoptosis induced by chemotherapy by increasing the expression of survivin and another IAP called XIAP. nih.gov Therefore, derivatives of nicotinic acid that can counteract this effect are of significant therapeutic interest.

The mechanism by which this compound derivatives might modulate survivin can be linked to their effects on the cell cycle. By causing a G2/M arrest, these compounds interfere with the very phase where survivin expression and function are maximal. nih.govnih.gov Disrupting the cell cycle at this stage can lead to the downregulation of survivin. A decrease in survivin levels weakens the cancer cell's defenses against apoptosis, making it more susceptible to cell death signals initiated by the drug itself or by co-administered therapies. nih.govnih.gov This modulation effectively cripples a cancer cell's ability to survive and proliferate.

Neuroprotective Effects and Cognitive Enhancement

No studies were found that investigate the potential neuroprotective effects or cognitive-enhancing properties of this compound or its derivatives.

Improvement of Memory Deficits

There is no available research or data from preclinical or clinical studies to suggest that this compound or its derivatives have been evaluated for their efficacy in improving memory deficits.

Protection Against Glutamate-Induced Toxicity

No literature was identified that examines the ability of this compound or its derivatives to protect against glutamate-induced excitotoxicity, a common mechanism of neuronal cell death.

Preclinical Research and Therapeutic Applications of 5 4 Chlorophenyl Nicotinic Acid Analogues

In Vitro Pharmacological Characterization

The initial stages of preclinical evaluation for 5-(4-chlorophenyl)nicotinic acid analogues involve a series of in vitro assays to determine their pharmacological profile. These studies are crucial for understanding how these compounds interact with their molecular targets and for predicting their potential therapeutic effects.

Current Response Elicitation in Oocytes

A key methodology for characterizing the activity of these analogues is the use of Xenopus oocytes expressing specific nAChR subtypes. This system allows for the direct measurement of ion channel function in response to the application of various compounds.

One notable analogue, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide, known as A-867744, has been extensively studied using this technique. researchgate.net In oocytes expressing α7 nAChRs, A-867744 was found to be a potent positive allosteric modulator (PAM). researchgate.net It significantly potentiated the currents evoked by the natural neurotransmitter acetylcholine (B1216132) (ACh), with an EC₅₀ value of approximately 1 µM. researchgate.net At higher concentrations, A-867744 caused the ACh-evoked currents to be virtually non-decaying, a characteristic of a type II PAM. researchgate.net This potentiation is achieved by increasing the potency of ACh, the Hill slope, and the maximal efficacy of the response. researchgate.net

Further studies have shown that such PAMs can destabilize the desensitized state of the α7 nAChR, allowing for a more rapid recovery of the ion channels to their active conformations. acs.org This allosteric modulation is considered a promising therapeutic strategy as it enhances the physiological signaling of endogenous agonists like acetylcholine and choline (B1196258) in a temporally restricted manner. acs.org

Calcium Mobilization Assays

Given that α7 nAChRs are highly permeable to calcium ions (Ca²⁺), calcium mobilization assays represent another critical in vitro tool for evaluating the activity of this compound analogues. acs.org These cell-based assays measure the increase in intracellular calcium levels following receptor activation.

A structural derivative of A-867744, 4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide (Compound 3), has demonstrated potent activity in such assays. mdpi.com This compound was identified as a potent and selective α7-PAM with an EC₅₀ of 0.32 μM at the human α7 receptor. mdpi.com The ability of these analogues to enhance agonist-induced calcium influx is a key indicator of their potential to modulate cellular processes regulated by calcium signaling. Most existing PAMs show a ceiling of potency in the micromolar to high-submicromolar range in these assays. acs.org

Enzyme Assays and Inhibition Kinetics

The anti-inflammatory potential of nicotinic acid derivatives has also been investigated through enzyme assays. While direct inhibition kinetics for this compound analogues on specific enzymes in the context of their nAChR activity are not extensively detailed in the available literature, related studies on other nicotinic acid derivatives provide valuable insights.

In one study, novel series of nicotinic acid derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov The most active compounds were assessed for their ability to inhibit the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov The results indicated that several of these compounds exhibited comparable inhibition of these inflammatory cytokines to the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). nih.gov Molecular docking studies further suggested that these compounds could bind to the active site of COX-2, providing a potential mechanism for their anti-inflammatory effects. nih.gov

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, this compound analogues are advanced to in vivo studies using various animal models to assess their efficacy in treating specific pathological conditions.

Models of Cognitive Dysfunction (e.g., Alzheimer's Disease, Schizophrenia)

The α7 nAChR is a well-validated target for the treatment of cognitive deficits associated with neuropsychiatric conditions like Alzheimer's disease and schizophrenia. acs.orgnih.gov Positive allosteric modulators of this receptor are believed to offer a superior therapeutic approach compared to direct agonists by amplifying endogenous cholinergic signaling. acs.org

The thiophene (B33073) analogue, 4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide (Compound 3), has shown excellent efficacy in preclinical models of cognitive dysfunction. mdpi.com Specifically, it has demonstrated the ability to improve short-term episodic and working memory. mdpi.com Furthermore, α7 agonists have been shown to normalize sensory gating deficits in animal models, a key endophenotype of schizophrenia. nih.gov The development of brain-permeable and orally efficacious α7 PAMs like these analogues holds significant promise for the treatment of cognitive impairments. mdpi.com

| Compound | Animal Model | Observed Effect |

| 4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide (Compound 3) | Models of cognitive dysfunction | Improved short-term episodic and working memory. mdpi.com |

| α7 nAChR Agonists | Animal models of sensory gating deficits | Normalization of sensory gating deficits. nih.gov |

Models of Inflammatory Conditions

The anti-inflammatory properties of nicotinic acid derivatives observed in vitro have been further explored in in vivo models of inflammation.

In a study evaluating novel nicotinic acid derivatives, the carrageenan-induced arthritis model in rats was utilized to assess their anti-inflammatory activity. nih.gov This model mimics the inflammatory processes seen in conditions like rheumatoid arthritis. The results demonstrated that the tested compounds significantly reduced paw edema, indicating potent anti-inflammatory effects. nih.gov One particular compound, 4h, showed a superior gastric safety profile compared to another active compound, 5b, which displayed severe gastritis. nih.gov These findings highlight the potential of developing nicotinic acid-based anti-inflammatory agents with improved tolerability.

| Compound Series | Animal Model | Observed Effect |

| Novel nicotinic acid derivatives (e.g., 4h, 5b) | Carrageenan-induced arthritis in rats | Significant reduction in paw edema, indicating anti-inflammatory activity. nih.gov |

Studies on Lipid Metabolism and Dyslipidemia

Analogues of this compound have been a subject of interest in preclinical research for their potential to modulate lipid metabolism and address dyslipidemia, a condition characterized by an unhealthy balance of lipids in the blood. The foundational understanding of this therapeutic approach stems from the well-established lipid-lowering effects of nicotinic acid (niacin). nih.gov Nicotinic acid is known to decrease circulating levels of triglycerides, very-low-density lipoprotein (VLDL)-cholesterol, and low-density lipoprotein (LDL)-cholesterol, while concurrently increasing high-density lipoprotein (HDL)-cholesterol. nih.govnih.gov These effects are desirable in managing atherogenic dyslipidemia, a key risk factor for cardiovascular disease. nih.gov

The primary mechanism often attributed to nicotinic acid's lipid-lowering action is the inhibition of lipolysis in adipocytes, which in turn reduces the plasma concentration of free fatty acids (FFAs). nih.gov Since FFAs are essential substrates for the liver's synthesis of triglycerides and the formation of VLDL, their reduction is a key therapeutic target. nih.gov However, research suggests that the effects of nicotinic acid on lipid profiles may not be solely dependent on FFA reduction, indicating the involvement of other mechanisms, possibly including the regulation of gene expression. nih.gov

Preclinical studies with nicotinic acid have demonstrated significant reductions in plasma total cholesterol, triglycerides, VLDL-cholesterol, and LDL-cholesterol, alongside increases in HDL-cholesterol. nih.gov For instance, in one study, nicotinic acid therapy led to a 24% reduction in total cholesterol, a 45% reduction in triglycerides, a 58% reduction in VLDL-cholesterol, a 15% reduction in LDL-cholesterol, and a 34% increase in HDL-cholesterol. nih.gov These findings underscore the potential of nicotinic acid and its derivatives in managing dyslipidemia.

The development of analogues like this compound aims to leverage these beneficial effects, potentially with an improved therapeutic profile. The focus of preclinical research in this area is to identify compounds that can effectively and safely modify lipid metabolism to treat dyslipidemia.

Pharmacokinetic Profiling in Preclinical Species

The preclinical evaluation of a drug candidate's pharmacokinetic profile is crucial for predicting its behavior in living organisms. This involves studying its absorption, distribution, metabolism, and excretion (ADME). For analogues of this compound, understanding these parameters in preclinical species helps to estimate potential human pharmacokinetics and to design further studies. science.govnih.gov

Central Nervous System Penetration